![molecular formula C18H18N2 B561213 Cifenline, (S)- CAS No. 103419-18-7](/img/structure/B561213.png)
Cifenline, (S)-
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Overview
Description
Cifenline, also known as Cibenzoline, is a Class Ia antiarrhythmic . It belongs to the class of organic compounds known as diphenylmethanes . These are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups .
Molecular Structure Analysis
Cifenline has a molecular formula of C18H18N2 . Its average mass is 262.349 Da and its monoisotopic mass is 262.147003 Da . The structure of Cifenline includes a diphenylmethane moiety and an imidazole ring .Scientific Research Applications
Cifenline in Treating Ventricular Premature Complexes : Cifenline was found to be effective and well-tolerated in the treatment of ventricular premature complexes (VPCs) in a double-blind placebo-controlled study. Adverse experiences included gastrointestinal complaints and dizziness (Kostis et al., 1989).
Loss of Efficacy during Long-Term Therapy : A study described the possible development of antiarrhythmic resistance to cifenline in patients with chronic ventricular premature depolarizations (VPDs). It was observed that the efficacy of cifenline decreased over time, indicating a resistance development (Mohiuddin et al., 1993).
Hyperglycemia and Coronary Heart Disease : A case reported a higher than standard therapeutic plasma concentration of cifenline succinate, indicating that it can induce hypoglycemia even at low doses. This has implications for elderly patients with non-insulin-dependent diabetes mellitus (NIDDM) and nephropathy (Orchard, 1998).
Charcoal Hemoperfusion in Cifenline Poisoning : Charcoal hemoperfusion was used in a case of cibenzoline succinate (cifenline) poisoning, resulting in a rapid reduction of cibenzoline plasma concentrations and significant clinical improvement. This indicates its potential as a treatment method for cifenline poisoning (Aoyama et al., 1999).
Effects of Cimetidine and Ranitidine on Cifenline Pharmacokinetics : A study evaluated the effect of co-administration of cimetidine and ranitidine on the pharmacokinetics of cifenline. Cimetidine, but not ranitidine, was found to lower the clearance of cifenline by inhibiting hepatic oxidative metabolism (Massarella et al., 1991).
Safety and Hazards
In a short-term treatment study of patients with ventricular premature complexes, Cifenline was found to be effective and well-tolerated . Adverse experiences included gastrointestinal complaints and dizziness, as well as two instances of hypotension and one instance of symptomatic ventricular tachycardia .
properties
IUPAC Name |
2-[(1S)-2,2-diphenylcyclopropyl]-4,5-dihydro-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-10,16H,11-13H2,(H,19,20)/t16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOBOOXFSRWSHL-MRXNPFEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN=C(N1)[C@H]2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cifenline, (S)- | |
CAS RN |
103419-18-7 |
Source
|
Record name | Cifenline, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103419187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ESCIBENZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3883Z4UEN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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